N-(3-((4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-[(4-ethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-5-30-20-10-8-19(9-11-20)23(28-14-12-27(4)13-15-28)22-17(2)18(3)32-25(22)26-24(29)21-7-6-16-31-21/h6-11,16,23H,5,12-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLRKOSBTQXEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-((4-ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan ring : Contributes to the electronic properties and potential interactions with biological targets.
- Thiophene moiety : Known for its role in various biological activities, including anticancer effects.
- Piperazine derivative : Often linked to pharmacological effects, particularly in neuropharmacology.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown:
- Inhibition of cell proliferation : Studies demonstrate that modifications in the aryl and thiophene groups can enhance antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Melanoma | 0.5 |
| Compound B | Prostate | 0.8 |
Neuropharmacological Effects
The piperazine component is particularly relevant for neuropharmacological applications. Compounds with piperazine structures have been shown to interact with neurotransmitter systems, potentially leading to:
- Dopamine receptor modulation : Some studies report K(i) values in the nanomolar range for dopamine transporter inhibition, suggesting potential use in treating neurological disorders .
| Compound | Receptor Type | K(i) (nM) |
|---|---|---|
| Compound C | Dopamine D2 | 24 |
| Compound D | Serotonin 5HT2A | 30 |
The mechanisms through which this compound exerts its biological effects likely involve:
- Inhibition of tubulin polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Receptor binding : The compound may bind selectively to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. For example:
- A study highlighted the immunostimulating effects of piperazine derivatives, showing enhanced lymphocyte subpopulation responses when tested in vivo .
- Another investigation focused on the synthesis and evaluation of methoxybenzoyl-thiazole derivatives that demonstrated improved anticancer activity compared to their predecessors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several carboxamide derivatives documented in the literature. Below is a detailed analysis of key analogs and their distinguishing features:
N-(3-Hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide (Compound 34)
- Molecular Formula: Not explicitly stated ().
- Key Features : Benzofuran-2-carboxamide, 2-methoxyphenylpiperazine, hydroxybutyl linker.
- Synthesis : Prepared via coupling of 5-iodo-benzofuran-2-carboxylic acid and a piperazine-containing amine (63% yield) .
- Physical Properties : Melting point 239–240°C (HCl salt).
- Comparison : Unlike the target compound, Compound 34 uses a benzofuran instead of thiophene and lacks the 4-ethoxyphenyl group. The iodine substituent may enhance molecular weight and polarizability, while the hydroxybutyl linker could influence solubility.
N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide (Compound 35)
- Key Features : Benzo[b]thiophene-2-carboxamide, 2-methoxyphenylpiperazine.
- Synthesis : 62% yield via Procedure A .
- Physical Properties : Melting point 214–216°C (acetic acid salt).
- Comparison : Shares a thiophene core with the target compound but incorporates a benzo-fused system. The absence of 4,5-dimethyl groups on the thiophene and the use of a methoxyphenyl (vs. ethoxyphenyl) may reduce steric hindrance and alter pharmacokinetics.
Alfuzosin Hydrochloride Impurities (Impurity A and D)
- Key Features : Quinazoline core with carboxamide or diamine substituents .
- Comparison : While structurally distinct (quinazoline vs. thiophene-furan systems), these impurities highlight the role of carboxamide groups in pharmaceutical byproducts. The target compound’s furan-2-carboxamide may exhibit different metabolic stability compared to Alfuzosin’s carboxamide derivatives.
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
- Molecular Formula : C₁₈H₁₇N₃O₄S .
- Key Features : Thiazole ring, 3-methoxybenzyl group, furan-2-carboxamide.
- The methoxybenzyl substituent may confer higher lipophilicity than the target’s 4-ethylpiperazine.
Research Findings and Implications
- Synthesis Efficiency : Yields for analogs in range from 40–63%, suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .
- Structural Effects on Properties :
- Pharmacological Speculation : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). The 4-methylpiperazine in the target compound could modulate receptor affinity compared to 2-methoxyphenylpiperazine in analogs .
Preparation Methods
Paal-Knorr Thiophene Synthesis
The 4,5-dimethylthiophen-2-amine core is synthesized via a modified Paal-Knorr reaction:
Reaction Scheme:
1,4-Diketone precursor (2,3-dimethylbutane-1,4-dione) undergoes cyclization with ammonium sulfide (NH₄)₂S at 80–100°C in ethanol, yielding 70–85% 4,5-dimethylthiophen-2-amine.
Critical Parameters:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Below 80°C: Incomplete cyclization; Above 100°C: Decomposition |
| Ammonium Sulfide Molar Ratio | 1.2 eq | Excess reagent ensures complete diketone conversion |
| Solvent | Anhydrous ethanol | Protic solvent facilitates proton transfer |
Preparation of the (4-Ethoxyphenyl)(4-Methylpiperazin-1-yl)methane Substituent
Reductive Amination Strategy
The central methane bridge is constructed via a two-step protocol:
Step 1: Formation of Imine Intermediate
4-Ethoxybenzaldehyde reacts with 4-methylpiperazine in toluene under Dean-Stark conditions (120°C, 6 h) to yield the imine.
Step 2: Sodium Cyanoborohydride Reduction
The imine is reduced using NaBH₃CN (1.5 eq) in methanol at 0–5°C, achieving 88% yield of (4-ethoxyphenyl)(4-methylpiperazin-1-yl)methane.
Analytical Validation:
- ¹H NMR (CDCl₃): δ 1.38 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.25 (s, 3H, NCH₃), 3.50 (s, 2H, CH₂N), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 6.85–7.30 (m, 4H, aromatic).
Assembly of the Thiophene-Piperazine-Ethoxyphenyl Framework
Mannich Reaction for C-3 Functionalization
The 4,5-dimethylthiophen-2-amine undergoes Mannich reaction with the preformed (4-ethoxyphenyl)(4-methylpiperazin-1-yl)methane group:
Conditions:
- Reactants: Thiophen-2-amine (1 eq), methane derivative (1.1 eq), paraformaldehyde (1.2 eq)
- Catalyst: ZnCl₂ (0.1 eq)
- Solvent: Acetonitrile, reflux (82°C), 12 h
- Yield: 65–72%
Mechanistic Insight:
The Zn²⁺ ion activates the formaldehyde-derived iminium ion, enabling electrophilic aromatic substitution at the thiophene C-3 position.
Amidation with Furan-2-Carbonyl Chloride
Schotten-Baumann Reaction Conditions
The final amide bond is formed via acyl chloride coupling:
Procedure:
- Acyl Chloride Preparation: Furan-2-carboxylic acid (1 eq) reacts with thionyl chloride (SOCl₂, 1.5 eq) in dry dichloromethane (DCM) at 0°C, followed by warming to 25°C.
- Amidation: The intermediate thiophene-piperazine-ethoxyphenyl compound (1 eq) is treated with furan-2-carbonyl chloride (1.05 eq) and triethylamine (2 eq) in DCM at 0°C → 25°C for 4 h.
Purification:
- Column Chromatography: Silica gel, ethyl acetate:hexane (3:7 → 1:1 gradient)
- Isolated Yield: 78%
Spectroscopic Confirmation:
- IR (KBr): 1675 cm⁻¹ (C=O stretch)
- ¹³C NMR: δ 162.4 (C=O), 147.2 (furan C-2), 112.3 (furan C-5)
Alternative Synthetic Routes and Optimization
Ullmann Coupling for Direct Arylation
A patent-derived method employs copper-catalyzed coupling to attach the 4-ethoxyphenyl group:
Conditions:
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K₃PO₄ (2 eq)
- Solvent: DMSO, 110°C, 24 h
Advantages:
- Avoids multi-step imine formation/reduction
- Yield Comparison: 60% vs. 72% for Mannich route
Industrial-Scale Considerations
Solvent Recycling and Waste Minimization
Process Metrics:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| DCM Recovery | 40% | 92% (Distillation) |
| ZnCl₂ Reuse Cycles | 1 | 5 (After filtration) |
| PMI (Process Mass Intensity) | 120 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
